molecular formula C15H16BrN3O4 B2388297 (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034580-66-8

(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2388297
CAS RN: 2034580-66-8
M. Wt: 382.214
InChI Key: HSEYMAUXGZIWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, and its unique chemical structure has made it a valuable tool for studying biological processes.

Mechanism of Action

(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the concentration of the compound and the duration of exposure. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
The inhibition of the enzyme by this compound can have various biochemical and physiological effects. It can alter the signaling pathways in cells, leading to changes in gene expression and protein synthesis. It can also affect the metabolism of certain compounds, leading to changes in their levels in the body. These effects have been studied in various cell types and animal models, providing valuable insights into the role of the enzyme in these processes.

Advantages and Limitations for Lab Experiments

The use of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone in lab experiments has several advantages. It is a highly specific inhibitor of the enzyme, allowing researchers to study its effects without affecting other biological processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the compound has some limitations, such as its potential toxicity at high concentrations and its limited solubility in certain solvents.

Future Directions

There are several future directions for research on (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone. One direction is to study its effects on specific biological processes, such as cell signaling and metabolism, in more detail. Another direction is to develop more potent and selective inhibitors of the enzyme, using this compound as a starting point. Additionally, the compound could be used as a tool for studying the structure and function of the enzyme in more detail, providing insights into its role in various biological processes.

Synthesis Methods

The synthesis of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves the reaction of 5-bromofurfural with 6-methoxypyrazine-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to yield the final product. This synthesis method has been optimized to produce high yields of pure compound, making it a reliable source for scientific research.

Scientific Research Applications

(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been extensively used in scientific research due to its ability to inhibit a specific enzyme. This enzyme is involved in various biological processes, including cell signaling, gene expression, and metabolism. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes and gain a better understanding of their underlying mechanisms.

properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O4/c1-21-13-7-17-8-14(18-13)22-10-3-2-6-19(9-10)15(20)11-4-5-12(16)23-11/h4-5,7-8,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEYMAUXGZIWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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